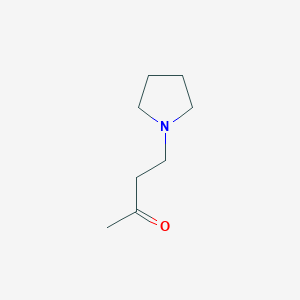

4-(Pyrrolidin-1-yl)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylbutan-2-one |

InChI |

InChI=1S/C8H15NO/c1-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 |

InChI Key |

FRLFTLFSCYPTEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCN1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(Pyrrolidin-1-yl)butan-2-one and Derivatives

The construction of the this compound scaffold can be achieved through various synthetic strategies. These routes are designed to efficiently assemble the target molecule from readily available starting materials.

Multi-Step Synthesis Strategies

Multi-step syntheses allow for the careful and controlled construction of complex molecules. libretexts.org A common approach to synthesizing this compound involves a sequence of reactions that build the carbon skeleton and introduce the necessary functional groups.

One plausible multi-step pathway begins with the reaction of pyrrolidine (B122466) with a suitable four-carbon electrophile. For instance, the nucleophilic substitution of a 4-halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one) with pyrrolidine would directly yield the target compound. This reaction is a classic example of an SN2 reaction, where the secondary amine acts as a nucleophile, displacing the halide leaving group.

Another multi-step approach could involve the Mannich reaction. This reaction typically involves an amine, an enolizable ketone, and a non-enolizable aldehyde. While not a direct route to the target compound, variations of the Mannich reaction or related aminoalkylation reactions could be employed to construct the core structure.

Convergent and Divergent Synthetic Approaches

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. While a simple linear synthesis is often sufficient for a molecule like this compound, considering convergent and divergent approaches can be beneficial for creating derivatives.

Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then joined together in the final steps. For this compound, this could involve preparing a pyrrolidine-containing fragment and a butanone-containing fragment, which are then coupled. This strategy is generally more efficient for the synthesis of complex molecules.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that can be converted into a variety of different products. nih.gov For example, this compound could serve as a common precursor for the synthesis of a library of derivatives. The ketone functionality could be reduced to an alcohol, converted to an imine, or undergo various other transformations. Similarly, the pyrrolidine ring could be modified. This approach is particularly useful in medicinal chemistry for generating a range of compounds for biological screening. nih.gov

Precursor Chemistry and Reaction Pathways

Utilization of Pyrrolidine as a Building Block in Organic Synthesis

Pyrrolidine is a cyclic secondary amine and a versatile building block in organic synthesis. nih.govmdpi.comwikipedia.orgnih.gov Its nucleophilic character makes it suitable for a wide range of reactions. wikipedia.org The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, making its incorporation into molecules of interest a significant area of research. nih.govmdpi.comnih.gov

In the context of synthesizing this compound, pyrrolidine acts as the nitrogen nucleophile. It can participate in substitution reactions, as mentioned earlier, as well as conjugate additions to α,β-unsaturated ketones. The formation of enamines from the reaction of pyrrolidine with ketones is another important transformation that allows for subsequent alkylation at the α-carbon. wikipedia.org

| Reaction Type | Role of Pyrrolidine | Example |

| Nucleophilic Substitution | Nucleophile | Reaction with 4-halobutan-2-one |

| Enamine Formation | Amine component | Reaction with a ketone to form a nucleophilic enamine |

| Michael Addition | Nucleophile | Conjugate addition to an α,β-unsaturated ketone |

Employment of Butanone Derivatives in Chemical Reactions

Butanone (also known as methyl ethyl ketone or MEK) and its derivatives are key precursors for the butanone portion of the target molecule. chemcess.comwikipedia.org Butanone is an enolizable ketone, meaning it can form an enol or enolate, which can then react as a nucleophile in reactions such as the aldol (B89426) condensation. chempedia.info

For the synthesis of this compound, a butanone derivative that is functionalized at the 4-position is required. 4-Hydroxy-2-butanone (B42824) is a valuable intermediate as the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide) for subsequent nucleophilic substitution by pyrrolidine. nbinno.com The synthesis of 4-hydroxy-2-butanone can be achieved through methods like the aldol condensation of acetone (B3395972) with formaldehyde. nbinno.com

| Butanone Derivative | Purpose in Synthesis | Potential Reaction |

| 4-Halobutan-2-one | Electrophilic partner | Nucleophilic substitution with pyrrolidine |

| 4-Hydroxy-2-butanone | Precursor to an electrophile | Conversion of the hydroxyl to a leaving group |

| Methyl vinyl ketone | Michael acceptor | Michael addition of pyrrolidine |

Strategic Incorporation of Ketone and Amine Functionalities

The synthesis of molecules containing both ketone and amine functionalities, such as α-amino ketones, requires careful strategic planning to manage the reactivity of both groups. nih.govrsc.org The direct reaction between a primary amine and a ketone typically leads to the formation of an imine. masterorganicchemistry.com

In the case of this compound, the amine is a secondary amine, which can lead to the formation of an enamine if it reacts with the ketone. However, the synthetic routes discussed generally involve the formation of the carbon-nitrogen bond through a nucleophilic substitution reaction, which is a more controlled and direct method for assembling the target molecule.

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, methods for the enantioselective and diastereoselective synthesis of pyrrolidine derivatives are of paramount importance.

The creation of single-enantiomer pyrrolidine analogs can be achieved through various catalytic asymmetric methods. These strategies establish key stereocenters with a high degree of enantiomeric purity, which is essential for selective interaction with biological targets.

One powerful approach is the ruthenium-catalyzed intramolecular N-allylation . A cationic CpRu complex, paired with a chiral picolinic acid derivative, effectively catalyzes the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols. This method produces α-alkenyl pyrrolidines with excellent enantiomeric ratios (up to >99:1) and is compatible with a wide array of nitrogen-protecting groups (e.g., Boc, Cbz, Ts), facilitating subsequent synthetic manipulations. nih.gov

Another robust strategy involves a sequential asymmetric allylic alkylation and ring contraction . This method begins by establishing a stereogenic quaternary center through a catalytic enantioselective allylic alkylation of a benzyloxy imide. The resulting chiral intermediate is then converted to a hydroxamic acid, which undergoes a stereospecific thermal ring contraction to yield enantioenriched 2,2-disubstituted pyrrolidines. nih.gov This sequence provides access to previously challenging chiral scaffolds.

For the synthesis of related chiral pyrrolidin-2-one structures, the catalytic enantioselective Henry (nitroaldol) reaction is highly effective. The addition of methyl 4-nitrobutyrate to aldehydes, catalyzed by a Cu(II)-amino pyridine (B92270) complex, yields nitro alcohols that can be cyclized to form versatile chiral 2-pyrrolidinone (B116388) building blocks. sigmaaldrich.cn

Table 1: Overview of Enantioselective Synthetic Methods for Pyrrolidine Analogs

| Method | Catalyst/Reagent | General Substrate | Product Type | Enantioselectivity (er) | Reference |

|---|---|---|---|---|---|

| Dehydrative Intramolecular N-allylation | Cationic CpRu complex with chiral picolinic acid ligand | N-substituted ω-amino allylic alcohol | α-Alkenyl pyrrolidine | Up to >99:1 | nih.gov |

| Asymmetric Allylic Alkylation & Ring Contraction | Palladium catalyst with chiral ligand | Benzyloxy imide | 2,2-Disubstituted pyrrolidine | High (specific er not stated) | nih.gov |

| Enantioselective Henry Reaction | Cu(II)-amino pyridine complex | Aldehyde + Methyl 4-nitrobutyrate | Chiral 2-pyrrolidinone precursor | High (specific er not stated) | sigmaaldrich.cn |

In molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as critical as controlling the absolute configuration. Diastereoselective reactions often rely on substrate control, where the existing stereochemistry of the starting material directs the formation of new stereocenters.

A notable example is the copper-promoted intramolecular aminooxygenation of alkenes , which provides a high-yielding route to disubstituted pyrrolidines. nih.gov The diastereochemical outcome of this cyclization is highly dependent on the substitution pattern of the starting alkene. nih.govnih.gov

2,5-cis Selectivity: When the starting material is an α-substituted 4-pentenyl sulfonamide, the reaction strongly favors the formation of the cis-2,5-disubstituted pyrrolidine, achieving diastereomeric ratios (dr) greater than 20:1. nih.govnih.gov

2,3-trans Selectivity: Conversely, γ-substituted substrates preferentially form trans-2,3-disubstituted pyrrolidines, albeit with more moderate selectivity (approximately 3:1 dr). nih.govnih.gov

This predictable control over diastereoselectivity allows for the targeted synthesis of specific isomers, which was demonstrated in the formal synthesis of the alkaloid (+)-monomorine. nih.govnih.gov

Table 2: Substrate Control in Diastereoselective Pyrrolidine Synthesis

| Substrate Type | Reaction | Major Diastereomer | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| α-Substituted 4-pentenyl sulfonamide | Copper-promoted intramolecular aminooxygenation | cis-2,5-disubstituted pyrrolidine | >20:1 | nih.govnih.gov |

| γ-Substituted 4-pentenyl sulfonamide | Copper-promoted intramolecular aminooxygenation | trans-2,3-disubstituted pyrrolidine | ~3:1 | nih.govnih.gov |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Once a core scaffold like this compound is identified, systematic structural modifications are necessary to optimize its biological activity. SAR studies involve the synthesis and evaluation of a library of analogs to map the contributions of different structural features.

Modifying the pyrrolidine ring itself is a key strategy for exploring the pharmacophore space. This can be achieved by starting with functionalized precursors or by direct modification of the heterocyclic ring.

A common and effective approach is to utilize commercially available chiral building blocks like (S)-proline and (S)- or (R)-trans-4-hydroxy-L-proline. mdpi.com These precursors offer pre-defined stereochemistry and functional handles (carboxylic acid, hydroxyl group) that can be elaborated into a wide range of complex derivatives, as seen in the synthesis of drugs like Avanafil and Grazoprevir. mdpi.com

Modern synthetic methods also allow for direct C–H bond functionalization. For instance, N-alkoxycarbamoyl pyrroles can undergo directed alkenylation, initiating a cascade process that leads to diversely functionalized pyrrolizine derivatives. rsc.org This strategy enables the introduction of substituents at specific positions on the pyrrole (B145914) ring, which can then be reduced to the corresponding pyrrolidine.

The butanone side chain of this compound offers multiple sites for chemical modification to probe interactions with biological targets. Standard organic transformations can be applied to alter the chain's length, rigidity, and polarity.

Alpha-Functionalization: The C3 position, alpha to the carbonyl group, can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups.

Carbonyl Group Transformations: The ketone at C2 can be reduced to a secondary alcohol, providing a new hydrogen bond donor and a site for further esterification or etherification. Alternatively, reaction with Grignard or organolithium reagents can generate tertiary alcohols and introduce new carbon substituents.

Aldol Condensation: The ketone can undergo aldol condensation with various aldehydes to extend the carbon chain and introduce new functionalities, such as aromatic rings or conjugated systems.

These modifications allow chemists to systematically evaluate the impact of steric bulk, electronic properties, and hydrogen bonding potential on biological activity.

Fusing additional rings onto the pyrrolidine core is a powerful strategy for creating novel, rigid scaffolds with distinct three-dimensional shapes. This approach, known as scaffold hybridization, can lead to compounds with improved potency and selectivity.

One prominent method is the intramolecular Diels-Alder reaction . This cycloaddition can be used to construct complex polycyclic systems, such as the decalin-containing tetramic acids, where the pyrrolidine-2-one ring is embedded within a larger, stereochemically rich framework. researchgate.net

Another technique is [4+1]-annulation , which can be used to build a five-membered ring onto an existing scaffold. For example, the reaction of arylidene heterocyclic-N-fused imidazolones with α-carbonyl sulfoxonium ylides has been developed to efficiently synthesize N-heterocycle-fused furans. researchgate.net This principle can be adapted to create novel ring systems fused to the pyrrolidine core.

Furthermore, cascade reactions initiated by C-H bond activation can lead to fused structures. The reaction of N-alkoxycarbamoyl pyrroles with CF3-ynones results in the formation of functionalized pyrrolizines, demonstrating a strategy where a directing group facilitates both C-H activation and subsequent annulation. rsc.org

Table 3: Annulation and Hybridization Strategies

| Strategy | Key Reaction | Resulting Scaffold | Description | Reference |

|---|---|---|---|---|

| Polycycle Formation | Intramolecular Diels-Alder | Decalin-fused pyrrolidin-2-one | A [4+2] cycloaddition to form a stereochemically complex bicyclic system. | researchgate.net |

| Ring Fusion | [4+1]-Annulation | Furan-fused heterocycles | Construction of a new five-membered ring onto an existing core. | researchgate.net |

| Cascade Annulation | C-H Activation/Alkenylation | Pyrrolizines | A cascade process builds a second five-membered ring fused to a pyrrole precursor. | rsc.org |

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) Analysis for Positional and Connectivity Elucidation

One-dimensional NMR analysis, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the primary data for assigning the structure of 4-(Pyrrolidin-1-yl)butan-2-one. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and multiplicities can be reliably predicted based on established principles and data from structurally similar compounds, such as its isomers 1-(pyrrolidin-1-yl)butan-2-one and 3-(pyrrolidin-1-yl)butan-2-one, and other pyrrolidine (B122466) derivatives. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each set of non-equivalent protons in the molecule. The methyl protons (H-1) adjacent to the carbonyl group would appear as a singlet in the upfield region. The methylene (B1212753) protons on the ethyl chain (H-3 and H-4) would present as triplets, showing coupling to each other. The protons of the pyrrolidine ring would likely show more complex multiplets due to their chemical and magnetic environments. Protons on carbons adjacent to the nitrogen (H-α) are expected to be deshielded and appear at a lower field compared to the other ring protons (H-β).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal would correspond to the carbonyl carbon (C-2) due to the strong deshielding effect of the oxygen atom. The carbons of the pyrrolidine ring adjacent to the nitrogen (C-α) would appear at a lower field than the other ring carbons (C-β). The methyl carbon (C-1) would be found in the most upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | -CH₃ | 2.1 - 2.2 | Singlet (s) | 25 - 35 |

| 2 | -C=O | - | - | 205 - 215 |

| 3 | -CH₂- | 2.7 - 2.9 | Triplet (t) | 40 - 50 |

| 4 | -CH₂-N | 2.5 - 2.7 | Triplet (t) | 50 - 60 |

| α | Pyrrolidine -CH₂-N | 2.4 - 2.6 | Multiplet (m) | 50 - 55 |

| β | Pyrrolidine -CH₂- | 1.7 - 1.9 | Multiplet (m) | 20 - 25 |

Two-Dimensional NMR Techniques for Complex Structures

To confirm the assignments made from 1D NMR and to resolve any ambiguities, two-dimensional (2D) NMR experiments are invaluable. researchgate.net For a molecule like this compound, several 2D techniques would be particularly useful:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, a clear cross-peak between the signals for the H-3 and H-4 protons would confirm their adjacent positions in the butane (B89635) chain. biointerfaceresearch.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each signal in the 2D map would link a specific proton resonance to its attached carbon resonance, confirming the assignments in Table 1. biointerfaceresearch.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For example, correlations would be expected from the methyl protons (H-1) to the carbonyl carbon (C-2) and the methylene carbon (C-3). Similarly, correlations from the H-4 protons to the pyrrolidine α-carbons would definitively link the butane chain to the heterocyclic ring. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining the molecule's conformation in solution. researchgate.net

The collective data from these 2D NMR experiments would provide an unambiguous and detailed structural map of this compound. researchgate.netbiointerfaceresearch.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The analysis of related ketone-containing compounds provides a basis for the expected absorption bands. biointerfaceresearch.comnih.gov The most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. Other important vibrations include the C-H stretching of the alkyl groups and the C-N stretching of the tertiary amine within the pyrrolidine ring.

Table 2: Predicted FTIR Absorption Bands for this compound Predicted values are based on characteristic frequencies for known functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ketone | 1710 - 1725 | Strong |

| C-N Stretch | Tertiary Amine (Pyrrolidine) | 1100 - 1250 | Medium |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1470 | Medium |

The presence of a sharp, strong peak around 1715 cm⁻¹ is a definitive indicator of the ketone functional group. The C-H stretching vibrations just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR measures absorption based on changes in dipole moment, Raman scattering depends on changes in polarizability. For this compound, the symmetric vibrations and bonds involving less polar groups would be more prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (molecular formula C₈H₁₅NO), the molecular weight is approximately 141.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 141. The fragmentation of this compound is expected to follow pathways characteristic of β-amino ketones. Key fragmentation processes would include:

Alpha-Cleavage: Cleavage of the bond between C-1 and C-2 would result in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 126. Cleavage between C-2 and C-3 would form a fragment at m/z 43 ([CH₃CO]⁺).

McLafferty Rearrangement: While less common for ketones without longer alkyl chains, a γ-hydrogen abstraction from the pyrrolidine ring could potentially occur.

Cleavage adjacent to Nitrogen: The most characteristic fragmentation pathway for pyrrolidine-containing compounds involves the cleavage of the C-N bond or fragmentation of the ring itself. A dominant fragmentation is the cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, cleavage of the C4-N bond would lead to the formation of the pyrrolidine iminium ion at m/z 70 or a related fragment. The base peak in the mass spectrum of isomers like 3-(pyrrolidin-1-yl)butan-2-one is often observed at m/z 98, corresponding to an iminium ion formed after the loss of an acetyl radical. nih.gov A similar fragmentation for the target molecule would likely produce a significant ion at m/z 70 or 98.

Analysis of related synthetic cathinones confirms that fragmentation via the loss of the pyrrolidine ring or formation of iminium cations are dominant pathways. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy. rsc.org

X-ray Crystallography for Solid-State Structural Determination

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). This foundational data is required for solving the full crystal structure.

Table 3.4.1. Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Once the crystallographic data is collected and the structure is solved, it can be interpreted to understand the molecule's conformation. This would involve analyzing the puckering of the pyrrolidine ring (which typically adopts an envelope or twisted conformation) and the torsion angles along the butanone chain. These details reveal the preferred spatial arrangement of the molecule in the solid state, which can influence its physical properties and interactions with other molecules. Without the primary X-ray diffraction data, a conformational analysis is not possible.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic characteristics of a molecule, which are fundamental to its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is widely used to determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. pressbooks.pub The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. sigmaaldrich.com A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. sigmaaldrich.com

Another study on pyrrolo[3,4-c]pyrrole (B14788784) hydroxamic acid derivatives used DFT to calculate various quantum chemical descriptors. scielo.org.mx The results from these related compounds illustrate how electronic properties can be computationally assessed.

Table 1: Illustrative DFT-Calculated Electronic Properties of Pyrrolidine (B122466) Analogs Data extracted from studies on analogous compounds to illustrate the application of DFT.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) | Source |

| 2,5-dioxo-N-((4-phenylpiperazin-1-yl)sulfonyl)pyrrolidine-1-carboxamide | -6.83 | -1.55 | 5.28 | tandfonline.com |

| N-(N,N-dimethylsulfamoyl)-2,5-dioxopyrrolidine-1-carboxamide | -7.54 | -1.82 | 5.72 | tandfonline.com |

| N-((4-chlorophenyl)sulfonyl)isobutanamide | -7.94 | -2.69 | 5.25 | tandfonline.com |

| 2-(1,3-dioxo)-4-phenyl-6-(trifluoromethyl)-3,5-dihydropyrrolo[3,4-c]pyrrol-2(1H)-yl-N-hydroxy acetamide (B32628) | -7.02 | -2.99 | 4.03 | scielo.org.mx |

Note: The values are for the specified analog compounds and not for 4-(Pyrrolidin-1-yl)butan-2-one.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov This provides a powerful visual tool for predicting how a molecule will interact with other molecules, including biological receptors. nih.gov

For example, an MEP analysis of pyrrole (B145914) compared to its saturated counterpart, pyrrolidine, shows that the nitrogen atom in pyrrole is less electron-rich than in pyrrolidine. libretexts.orglibretexts.org This is because the lone pair of electrons on the nitrogen in pyrrole participates in the aromatic system. libretexts.org

In a study of novel N-(substituted) sulfonyl carboxamides with a pyrrolidine-2,5-dione ring, MEP analysis was used to identify reactive sites. tandfonline.com The MEP maps of these compounds revealed that the negative potential was concentrated around the oxygen atoms of the carbonyl and sulfonyl groups, identifying them as the most likely sites for electrophilic interaction. The positive potential was located on the N-H protons, indicating them as sites for nucleophilic attack. tandfonline.com Such an analysis for this compound would likely show a negative potential around the ketone's oxygen atom and a relatively electron-rich region associated with the pyrrolidine nitrogen, influencing its interaction with other species.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial for its biological activity. Conformational analysis and molecular dynamics simulations are computational methods used to explore these aspects. beilstein-journals.orgmdpi.com

Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements (conformations) of a molecule. The pyrrolidine ring, being a five-membered saturated heterocycle, is not planar and exhibits a characteristic "puckering." Its conformation can be described by a concept called pseudorotation, which characterizes the out-of-plane distortions of the ring atoms. beilstein-journals.orgnih.gov The two most common conformations are the envelope (E), where four atoms are coplanar and the fifth is out of the plane, and the twist (T), where two adjacent atoms are displaced in opposite directions from the plane of the other three.

A detailed conformational analysis of pyrrolidine nucleotide analogs using NMR and DFT calculations demonstrated that the substitution pattern on the pyrrolidine ring significantly influences its preferred conformation. nih.govbeilstein-journals.org For instance, the relative configuration of substituents (cis or trans) can shift the conformational equilibrium between different envelope and twist forms. nih.gov Alkylation or acylation of the pyrrolidine nitrogen was also found to be an effective way to tune the ring's conformation. beilstein-journals.orgnih.govbeilstein-journals.org For this compound, the flexible butan-2-one side chain would further increase the complexity of the conformational landscape, with multiple low-energy conformations likely being accessible.

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular flexibility, conformational changes, and the barriers to rotation around single bonds. nih.govmdpi.com These simulations can be performed in various environments, such as in a vacuum or in the presence of solvent molecules, to mimic physiological conditions. nih.govrsc.org

While no specific MD simulations for this compound were found, the methodology has been applied to related systems. For example, MD simulations were used to evaluate the stability of complexes between human serum albumin and ketoprofen (B1673614) derivatives containing a pyrrolidine ring. mdpi.com In another application, MD simulations of n-alkanes were used to study their physical properties, demonstrating the method's utility in understanding the dynamics of flexible hydrocarbon chains, which is relevant to the butyl chain of the target compound. researchgate.netnih.gov An MD simulation of this compound would allow for the characterization of the rotational barriers of the C-C bonds in the butyl chain and the exploration of the full range of accessible conformations of both the chain and the pyrrolidine ring.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com It is a key tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

Although no molecular docking studies have been reported specifically for this compound, research on analogous pyrrolidine-containing compounds highlights the utility of this approach. These studies demonstrate that the pyrrolidine scaffold is a versatile component in molecules designed to interact with various biological targets. nih.gov

For example, novel spiro-pyrrolidine derivatives were synthesized and docked into the active sites of antitumor targets, revealing that hydrogen bonds and other interactions contributed to their binding affinity. mdpi.com In another study, hydroxycinnamamide derivatives of pyrrolidine were docked against the human topoisomerase I receptor, a target for anticancer drugs, with the results showing good correlation with their experimentally determined cytotoxic activity. japsonline.com Similarly, ketoprofen-pyrrolidine hybrids were docked to human serum albumin to investigate their binding affinity, which is a key pharmacokinetic property. mdpi.com

Table 2: Illustrative Molecular Docking Results for Pyrrolidine Analogs Data from studies on analogous compounds to demonstrate the application of molecular docking.

| Ligand (Analog) | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Source |

| Spiro-pyrrolidine derivative 4e | TNFα | -8.793 | Ser 99, Trp 102 | mdpi.com |

| Spiro-pyrrolidine derivative 4s | Farnesyltransferase (FTase) | -8.226 | Tyr 166, Tyr 361, Ala 129 | mdpi.com |

| Caffeamide-pyrrolidine derivative 6b | Human Topoisomerase I | -7.22 | Asn722, Thr718 | japsonline.com |

| Ketoprofen-pyrrolidine hybrid 3a | Human Serum Albumin (HSA) | -7.7 | Not specified | mdpi.com |

| Ketoprofen-tetrahydroquinoline hybrid 3c | Human Serum Albumin (HSA) | -8.7 | Not specified | mdpi.com |

Note: The values and interactions are for the specified analog compounds and their respective targets, not for this compound.

These examples collectively show that molecular docking can effectively predict the binding modes and affinities of pyrrolidine-containing molecules, providing a rational basis for designing new compounds with desired biological activities.

Prediction of Binding Modes with Enzymes and Receptors

The prediction of how a small molecule like this compound binds to a biological target is a cornerstone of computational drug discovery. This is typically achieved through molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, potential binding modes can be inferred from studies on analogous compounds. For instance, analogs of pyrovalerone, which also contain a pyrrolidinyl-ketone scaffold, are known to be potent inhibitors of the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.govnih.gov It is therefore plausible that this compound could adopt a binding pose within the active sites of these transporters. Docking studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors have also been reported, suggesting another class of enzymes where this compound might exhibit binding. nih.gov

In a hypothetical docking scenario of this compound into a receptor active site, the pyrrolidine ring would likely engage in hydrophobic or van der Waals interactions with non-polar residues. The ketone group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues in the receptor's binding pocket.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the conformational changes that may occur upon binding. acs.org MD simulations of pyrrolidin-2-one derivatives with AChE have been used to confirm the stability of the docked complexes. nih.gov Similarly, MD simulations could be used to validate the stability of predicted binding poses of this compound with its potential targets and to refine the understanding of its interaction profile.

A summary of potential protein targets for this compound, based on studies of its analogs, is presented in Table 1.

| Potential Protein Target | Basis for Prediction (Analog Studies) | Key Interacting Moieties | References |

| Dopamine Transporter (DAT) | Pyrovalerone and its analogs | Pyrrolidine ring, ketone group | nih.govnih.gov |

| Norepinephrine Transporter (NET) | Pyrovalerone and its analogs | Pyrrolidine ring, ketone group | nih.gov |

| Acetylcholinesterase (AChE) | Pyrrolidin-2-one derivatives | Pyrrolidine ring, ketone as a potential interaction point | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Pyrrolidine analogs | Pyrrolidine ring | acs.org |

| Cytochrome P450 Enzymes (e.g., CYP2A13, CYP2A6) | Nicotine-derived nitrosaminoketone (NNK) | Ketone group, nitrogen-containing ring | researchgate.net |

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The biological activity of a compound is intrinsically linked to its ability to form specific intermolecular interactions with its target. For this compound, the key interactions can be predicted based on its structural features.

Hydrogen Bonding: The carbonyl oxygen of the ketone group in this compound is a primary hydrogen bond acceptor. In a receptor binding site, this oxygen atom could form a hydrogen bond with amino acid residues that can act as hydrogen bond donors, such as serine, threonine, or tyrosine. uzh.ch This type of interaction is often critical for anchoring a ligand in the active site. For example, in studies of pyrrolidin-2-yl-methanone derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, the carbonyl group was found to form a hydrogen bond with an asparagine residue. researchgate.net

A summary of the predicted intermolecular interactions for this compound is provided in Table 2.

| Interaction Type | Structural Feature of this compound | Potential Interacting Residues in a Receptor | References |

| Hydrogen Bonding | Carbonyl oxygen of the ketone group | Serine, Threonine, Tyrosine, Asparagine | uzh.chresearchgate.net |

| Hydrophobic Contacts | Pyrrolidine ring, Butyl chain | Leucine, Isoleucine, Valine, Phenylalanine | nih.govnih.gov |

| Van der Waals Forces | Entire molecule | Complementary surfaces of the binding pocket | General principle |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Efficacy

While no specific QSAR models for this compound have been published, the extensive QSAR studies on its analogs provide a clear blueprint for how such models could be developed. For instance, QSAR analyses have been successfully applied to pyrrolidine analogs as DPP-IV inhibitors, identifying key molecular descriptors that influence their inhibitory activity. acs.org These descriptors often include steric, electronic, and hydrophobic parameters.

A hypothetical QSAR study for a series of analogs of this compound would involve the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as molecular weight, logP (lipophilicity), molar refractivity (steric effects), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), would be calculated for each compound.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

For α-pyrrolidinovalerophenone analogs, a QSAR investigation revealed a significant relationship between their potency as dopamine reuptake inhibitors and the volume and lipophilicity of the α-substituent. nih.gov This suggests that similar descriptors would likely be important in a QSAR model for this compound and its derivatives.

Computational Design of Novel Analogs

One of the powerful applications of computational chemistry is the rational design of novel compounds with improved biological activity. Based on the understanding of binding modes and QSAR models, new analogs of this compound could be designed.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. By analyzing the structure of known active analogs, a pharmacophore model can be generated. researchgate.net This model can then be used to virtually screen large chemical databases to identify new compounds that fit the pharmacophore and are likely to be active. For example, pharmacophore models have been developed for dipeptidyl peptidase IV inhibitors based on pyrrolidine-containing compounds. researchgate.net

Structure-Based Drug Design: If the 3D structure of a potential target enzyme or receptor for this compound is known, structure-based design can be employed. This involves computationally modifying the structure of the parent compound within the active site of the target to enhance favorable interactions. For example, if a hydrogen bond is predicted to be important, analogs could be designed to optimize this interaction. Similarly, if a hydrophobic pocket is not fully occupied, the alkyl chain of the butanone moiety could be extended or branched to better fill this space, potentially increasing binding affinity.

The design of novel analogs would likely focus on modifications at several key positions:

The Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring could modulate its interaction with the target and its physicochemical properties.

The Butyl Chain: Altering the length or branching of the butyl chain could optimize hydrophobic interactions.

The Ketone Group: While the ketone is a key feature, its replacement with other functional groups (bioisosteres) could be explored to fine-tune interactions or improve metabolic stability.

Biological Activity and Mechanistic Pharmacology Studies

Modulation of Neurotransmitter Transporters

Studies explicitly investigating the interaction of 4-(Pyrrolidin-1-yl)butan-2-one with monoamine transporters are not available in the reviewed scientific literature. While research exists on structurally related compounds, such as pyrovalerone analogs which demonstrate potent inhibition of the dopamine (B1211576) and norepinephrine (B1679862) transporters with little effect on the serotonin (B10506) transporter, no such data has been published for this compound itself. nih.govepa.gov

Dopamine Transporter (DAT) Interaction and Reuptake Inhibition

No published studies were found that specifically measure the binding affinity or reuptake inhibition potency of this compound at the dopamine transporter (DAT).

Norepinephrine Transporter (NET) Interaction and Reuptake Inhibition

There is no available data from scientific studies concerning the interaction of this compound with the norepinephrine transporter (NET) or its potential to inhibit norepinephrine reuptake.

Serotonin Transporter (SERT) Selectivity and Binding Affinity

Research detailing the selectivity and binding affinity of this compound for the serotonin transporter (SERT) could not be identified in the public domain.

Enzyme Inhibition and Activation Mechanisms

Specific data on the effects of this compound on enzyme activity, as outlined below, is not present in the available scientific literature.

Dipeptidyl Peptidase IV (DPPIV) Inhibition Studies

No studies were found that evaluated the inhibitory activity of this compound against the enzyme Dipeptidyl Peptidase IV (DPPIV). While the pyrrolidine (B122466) scaffold is a component of some known DPPIV inhibitors, research specific to this compound has not been published. researchgate.netdiabetesjournals.orgresearchgate.net

Transketolase Activity Modulation

A search of scientific databases yielded no information regarding any potential modulatory effects of this compound on transketolase activity.

Inhibition of Dihydropyrimidine (B8664642) Dehydrogenase

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil, a commonly used chemotherapeutic agent. Research into the inhibitory effects of various compounds on DPD is crucial for potentially modulating the efficacy and toxicity of fluoropyrimidine-based cancer therapies. However, current scientific literature available through extensive searches does not provide specific data on the inhibitory activity of this compound against dihydropyrimidine dehydrogenase. Further studies are required to determine if this compound interacts with and modulates the activity of this key enzyme.

Receptor Binding and Signaling Pathway Investigations

The interaction of this compound and its analogs with dopamine receptor subtypes is an area of significant research interest due to the role of these receptors in various neurological processes. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govmdpi.com D2-like receptors, in particular, are primary targets for antipsychotic medications. nih.gov

Table 1: Dopamine Receptor Subtype Affinities of Related Benzamide (B126) Derivatives

| Compound Class | D1 Receptor Affinity | D2 Receptor Affinity | D3 Receptor Affinity | D4 Receptor Affinity |

| Benzamide Derivatives | Low (μM range) uni-mainz.de | High (pM-nM range) uni-mainz.de | High (pM-nM range) uni-mainz.de | Moderate (nM-μM range) uni-mainz.de |

This table presents generalized affinity ranges for classes of compounds structurally related to this compound, as specific data for the compound itself is not available.

Serotonin (5-HT) receptors are integral to a vast array of physiological and psychological processes. The 5-HT1A receptor, in particular, is a well-established target for anxiolytic and antidepressant medications. psychopharmacologyinstitute.com Compounds are often evaluated for their binding affinity at various 5-HT receptor subtypes to understand their potential therapeutic effects and side-effect profiles.

Specific binding data for this compound at the 5-HT1A, 5-HT1B, and 5-HT1C receptor subtypes is not explicitly detailed in the available research. However, studies on related pyrrolidine-containing structures and other multi-receptor ligands indicate that this chemical moiety can be incorporated into molecules with high affinity for serotonin receptors. For example, the dual 5-HT1A and 5-HT7 receptor ligand, SYA16263, demonstrates a very high affinity for the 5-HT1A receptor with a Ki value of 1.1 nM. nih.gov Furthermore, certain aryloxyalkylamines, which can be structurally modified to be selective for 5-HT1A receptors, also show binding at 5-HT1B receptors. acnp.org

Table 2: Serotonin Receptor Subtype Affinities of a Structurally Relevant Compound

| Compound | 5-HT1A Receptor Ki (nM) | 5-HT1B Receptor Affinity | 5-HT1C Receptor Affinity |

| SYA16263 | 1.1 nih.gov | Moderate | Data Not Available |

This table provides data for a compound containing a pyrrolidine moiety to illustrate the potential for this scaffold to interact with serotonin receptors.

Chemokine receptors, such as C-C chemokine receptor type 8 (CCR8), are G protein-coupled receptors involved in immune cell trafficking and have emerged as therapeutic targets, particularly in immuno-oncology. mdpi.com CCR8 is expressed on various immune cells, including regulatory T cells (Tregs), and its activation by ligands like CCL1 can influence the tumor microenvironment. mdpi.com

While direct interaction studies of this compound with CCR8 have not been reported, a structurally related analog, N-(1-(3-(2-methoxyphenoxy)benzyl)piperidin-4-yl)-2-phenyl-4-(pyrrolidin-1-yl)butanamide (LMD-268), has been investigated. nih.gov This analog was part of a study mapping the molecular interactions of nonpeptide agonists with the CCR8 receptor. nih.gov The study demonstrated that a centrally located, positively charged amine is a common pharmacophore for many nonpeptide ligands of CC-chemokine receptors, which interacts with a conserved glutamic acid residue in the receptor. nih.gov The potency of these compounds can be significantly affected by mutations in the receptor's binding pocket. nih.gov Another related compound, 4-(phenylsulfanyl)butan-2-one (4-PSB-2), has been shown to suppress the production of CCL1, the natural ligand for CCR8, in monocytes, suggesting an indirect modulatory role in the CCR8 signaling axis. nih.gov

Sigma receptors, classified as σ1 and σ2 subtypes, are unique intracellular proteins that are not G protein-coupled receptors. They are implicated in a variety of cellular functions and are targets for potential therapeutics for neurological disorders and cancer.

Although direct binding data for this compound is not available, the pyrrolidine scaffold is present in compounds known to interact with sigma receptors. The selectivity of a ligand for σ1 over σ2 receptors is a critical factor in its pharmacological profile. For example, the well-studied sigma ligand SA4503 exhibits a 14-fold selectivity for the σ1 receptor (Ki = 4.6 nM) over the σ2 receptor (Ki = 63.1 nM) in guinea pig brain homogenates. nih.gov The affinity for the σ2 subtype can vary significantly with minor structural modifications. nih.gov The development of highly selective ligands is a key objective in sigma receptor research to elucidate the distinct physiological roles of each subtype.

Table 3: Sigma Receptor Binding Affinities of a Reference Ligand

| Ligand | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

| SA4503 | 4.6 nih.gov | 63.1 nih.gov | 14-fold nih.gov |

This table provides data for a reference sigma receptor ligand to illustrate typical binding affinities and selectivity profiles.

In Vitro Biological Efficacy Assays (Excluding Clinical Data)

In vitro efficacy assays are essential for characterizing the functional activity of a compound at its molecular target. These assays move beyond simple binding affinity to measure the biological response initiated by the compound, such as receptor agonism, antagonism, or inverse agonism.

For chemokine receptors like CCR8, functional assays often include measuring chemotaxis, inositol (B14025) phosphate (B84403) accumulation, and calcium release. nih.gov A novel nonpeptide CCR8 agonist, LMD-009, was shown to mediate these effects with high potencies (EC50 values from 11 to 87 nM) and efficacies similar to the endogenous agonist CCL1. nih.gov In the context of serotonin receptors, agonists are evaluated for their ability to stimulate G-protein coupling and downstream signaling pathways, such as the inhibition of adenylyl cyclase for the 5-HT1A receptor. psychopharmacologyinstitute.com

Regarding the broader biological activities of related structures, 4-(phenylsulfanyl)butan-2-one has demonstrated anti-inflammatory effects by suppressing Th2 chemokine CCL-1 expression in monocytes in vitro. nih.gov This effect points to a potential immunomodulatory role. nih.gov The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, and its derivatives have been explored as anticancer, antibacterial, and antidiabetic agents, among others. nih.gov However, specific in vitro biological efficacy data for this compound itself remains to be published in the scientific literature.

Anticancer Activity against Cell Lines

The pyrrolidine scaffold is a significant pharmacophore in the development of novel anticancer agents, with various synthetic derivatives demonstrating notable anti-proliferative activities across numerous cancer cell lines. nih.gov The inclusion of the pyrrolidin-2-one moiety in hybrid chemical structures has been shown to yield significant anticancer properties. nih.gov

Research into related structures has identified promising activity:

Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives : A series of these compounds were tested for cytotoxicity against several human cancer cell lines. The most promising derivatives showed selectivity against the prostate cancer cell line (PPC-1) and melanoma cell lines (IGR39), with EC50 values between 2.5 and 20.2 µM. nih.gov These compounds were generally less active against the triple-negative breast cancer cell line (MDA-MB-231). nih.gov

Pyrrole-based Compounds : Novel ethyl 2-amino-1-(furan-2-carboxamido)-5-(2-aryl/tert-butyl-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates (EAPCs) have exhibited potent cytotoxic activities against breast (HCC 1806, MDA-MB-231) and lung (H 1299) cancer cell lines. mdpi.com Their mechanism involves inhibiting tubulin polymerization, leading to cell cycle arrest in the M-phase and subsequent apoptosis. mdpi.com

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) : While not a pyrrolidine derivative, this tobacco carcinogen is relevant as it induces lung cancer. nih.gov Studies on its effects reveal complex cellular pathways, and research into neutralizing its carcinogenic properties is ongoing. For instance, neutralizing the chemokine CCL-1, which is involved in tumor biology, is being explored as a potential anti-tumor immunotherapy strategy. mdpi.com

Table 1: Anticancer Activity of Selected Pyrrolidine/Pyrrole (B145914) Derivatives

| Compound Class | Cell Line(s) | Findings | Reference |

|---|---|---|---|

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | Selective cytotoxicity with EC50 values in the 2.5–20.2 µM range. | nih.gov |

| Ethyl-2-amino Pyrrole-based Compounds (EAPCs) | HCC 1806 (Breast), MDA-MB-231 (Breast), H 1299 (Lung) | Potent cytotoxic activities; inhibits tubulin polymerization and induces apoptosis. | mdpi.com |

Antimicrobial and Antibacterial Spectrum Analysis

The pyrrolidin-2-one scaffold is a component of various compounds investigated for their antimicrobial and antibacterial properties. researchgate.net Synthetic derivatives have shown activity against a range of microorganisms.

A study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing various azole fragments evaluated their antibacterial activity against several bacterial strains using a diffusion technique. researchgate.net

Against Rhizobium radiobacter (formerly Agrobacterium tumefaciens), a gram-negative bacillus, certain derivatives showed moderate activity. researchgate.net Specifically, compound 15 (1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) was the most effective, showing sensitivity at concentrations between 300-1000 µg/ml. researchgate.net

Escherichia coli was sensitive to compounds 21 and 22 at a concentration of 1000 µg/ml, and most sensitive to compound 15 (300-1000 µg/ml). researchgate.net

Xanthomonas campestris, a seed-borne bacterium, was sensitive to compound 22 (1000 µg/ml) and most sensitive to compound 15 (300-1000 µg/ml). researchgate.net

While direct studies on this compound were not specified in the reviewed literature, the activity of these related substituted pyrrolidin-2-ones indicates the potential of this chemical class as a source for new antibacterial agents.

Table 2: Antibacterial Spectrum of 4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) Derivatives

| Bacterial Strain | Most Effective Compound | Effective Concentration | Reference |

|---|---|---|---|

| Rhizobium radiobacter | Compound 15 | 300-1000 µg/ml | researchgate.net |

| Escherichia coli | Compound 15 | 300-1000 µg/ml | researchgate.net |

Antioxidant Potency Determination

Pyrrolidine-2-one derivatives have been a focus of research for their antioxidant capabilities, which are crucial for protecting against oxidative stress implicated in various diseases. researchgate.netnih.gov The antioxidant potential of these compounds is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netrsc.org

Key findings from studies on related compounds include:

In a study of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones , compound 15 (1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) demonstrated a very high DPPH scavenging ability of 92%. researchgate.net Other compounds in the series also showed significant (approx. 61%) to moderate scavenging action. researchgate.net

A series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were assessed for their antioxidant activity using the Ferric Reducing Antioxidant Power (FRAP) assay. One derivative, N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, exhibited antioxidant activity 1.2 times higher than the standard, protocatechuic acid. nih.gov

Another study synthesized various pyrrolidin-2-one derivatives and tested their free radical scavenging ability via the DPPH method. Most of the synthesized compounds were found to be potent or moderate antioxidants when compared to the gallic acid standard. researchgate.net

Research on 3-hydroxy-3-pyrroline-2-one derivatives identified 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one as the most promising radical scavenger in a DPPH assay. rsc.org Theoretical calculations further suggested it is an effective scavenger of hydroxyl (HO˙) radicals. rsc.org

Table 3: Antioxidant Activity of Selected Pyrrolidin-2-one Derivatives

| Compound/Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | DPPH | 92% scavenging ability. | researchgate.net |

| N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | FRAP | 1.2 times higher activity than protocatechuic acid. | nih.gov |

Antiviral Activity Evaluation

The pyrrolidine scaffold is present in several compounds investigated for antiviral activity. For instance, Ibuzatrelvir, an investigational oral drug for COVID-19, is a SARS-CoV-2 main protease (Mpro) inhibitor that contains a 2-oxopyrrolidin-3-yl moiety. wikipedia.org It has demonstrated pan-human coronavirus antiviral activity in preclinical studies. wikipedia.org

Additionally, a novel series of butene lactone derivatives were screened for activity against the influenza A virus. One compound, designated 3D , showed potential antiviral activity against the A/Weiss/43 H1N1 strain with low toxicity. nih.gov Further analysis indicated that compound 3D dose-dependently inhibited viral replication and protein expression, and its mechanism appears to target the early stage of the viral life cycle. nih.gov While not a direct pyrrolidine derivative, this highlights the broader search for novel antiviral agents among related heterocyclic structures.

Antiepileptic Activity in Preclinical Models

The pyrrolidone acetamide (B32628) scaffold is central to a class of antiepileptic drugs (AEDs). A prominent example is Levetiracetam (B1674943), ((S)-α-ethyl-2-oxopyrrolidine acetamide), which is structurally related to the pyrrolidone butanamide class. researchgate.net Research has systematically investigated this scaffold to develop more potent agents.

A drug discovery program focusing on ligands for the levetiracetam binding site (LBS) found that substitution at the 4-position of the lactam ring with small hydrophobic groups improves both in vitro and in vivo potency. researchgate.netnih.gov This led to the identification of several candidates more potent than Levetiracetam. researchgate.net

The most promising candidate identified was (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide . This compound was found to be approximately 10 times more potent than Levetiracetam as an antiseizure agent in preclinical models, specifically in audiogenic seizure-prone mice. researchgate.netnih.gov

Other hybrid compounds integrating structural fragments of known AEDs like ethosuximide (B1671622) (a pyrrolidine-2,5-dione derivative) and levetiracetam (a pyrrolidin-2-one derivative) have also shown potent antiseizure activities in preclinical models such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazol (s.c. PTZ) test, and the 6 Hz psychomotor seizure model in mice. mdpi.com

Table 4: Antiepileptic Activity of Selected Pyrrolidone Derivatives in Preclinical Models

| Compound | Preclinical Model | Result | Reference |

|---|---|---|---|

| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | Audiogenic seizure-prone mice | Approx. 10 times more potent than Levetiracetam. | researchgate.netnih.gov |

| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | MES, s.c. PTZ, and 6 Hz tests in mice | Potent antiseizure activities observed. | mdpi.com |

Metabolic Pathways and Biosynthesis

In Vitro Metabolic Stability and Biotransformation Studies

While direct in vitro studies on 4-(Pyrrolidin-1-yl)butan-2-one are scarce, extensive research on structurally related pyrrolidinophenone compounds, such as synthetic cathinones, provides a predictive framework for its likely metabolic fate. These studies, typically using human liver microsomes (HLM) and other liver fractions, reveal common biotransformation routes. semanticscholar.orgjfda-online.com

Based on the metabolism of analogous compounds, the primary metabolic pathways for this compound are expected to involve modifications at the ketone group and the pyrrolidine (B122466) ring. jfda-online.comnih.gov The major anticipated reactions include:

β-Ketone Reduction: The reduction of the butanone's keto group is a principal metabolic step for many synthetic cathinones. This reaction would convert this compound into its corresponding alcohol metabolite, 4-(Pyrrolidin-1-yl)butan-2-ol. jfda-online.com

Pyrrolidine Ring Oxidation: The pyrrolidine moiety is susceptible to oxidation. A common biotransformation is the hydroxylation of the pyrrolidine ring, often followed by further oxidation to a lactam. This would result in the formation of 1-(4-oxobutyl)pyrrolidin-2-one.

Aliphatic Hydroxylation: Hydroxylation can occur on the butyl chain, although this is often a minor pathway compared to ketone reduction.

Studies on similar compounds have identified these transformations as key clearance pathways. For example, research on methylenedioxy-substituted cathinones consistently identifies β-ketone reduction and N-dealkylation as major routes. jfda-online.comnih.gov

Interactive Table: Predicted Phase I Metabolites of this compound

| Metabolic Reaction | Parent Compound | Predicted Metabolite | Reference |

| β-Ketone Reduction | This compound | 4-(Pyrrolidin-1-yl)butan-2-ol | jfda-online.com |

| Pyrrolidine Ring Oxidation | This compound | 1-(4-oxobutyl)pyrrolidin-2-one | semanticscholar.org |

The enzymatic processes responsible for the metabolism of pyrrolidinophenone compounds are primarily driven by cytochrome P450 (CYP450) enzymes and carbonyl-reducing enzymes located in the liver and other tissues.

Cytochrome P450 (CYP450) Enzymes: This superfamily of enzymes is responsible for the oxidative metabolism of a vast number of xenobiotics. For compounds structurally similar to this compound, CYP450 enzymes catalyze reactions such as the hydroxylation of the pyrrolidine ring and the aliphatic chain.

Carbonyl Reductases: The reduction of the ketone group to an alcohol is typically mediated by cytosolic carbonyl reductases or aldo-keto reductases (AKRs), which use NADPH as a cofactor. This is a major metabolic pathway for many ketone-containing compounds. jfda-online.com

In vitro experiments using human liver microsomes, which are rich in CYP450 enzymes, and S9 fractions or cytosol, which contain reductases, are standard methods to elucidate these mechanisms. semanticscholar.orgjfda-online.com

Interactive Table: Enzymes in the Biotransformation of Pyrrolidinophenones

| Enzyme Class | Metabolic Reaction Catalyzed | Cellular Location | Common Cofactor | Reference |

| Cytochrome P450 (CYP) | Ring & Chain Hydroxylation, Oxidation | Microsomes (ER) | NADPH | jfda-online.com |

| Carbonyl Reductases / AKRs | β-Ketone Reduction | Cytosol | NADPH | jfda-online.com |

Applications in Chemical Synthesis and Materials Science

Use as Catalysts or Ligands in Organic Reactions

While not typically employed as a primary catalyst itself, the structural motifs within 4-(Pyrrolidin-1-yl)butan-2-one—specifically the pyrrolidine (B122466) ring—are central to the design of highly effective organocatalysts.

The pyrrolidine scaffold is a privileged structure in the field of asymmetric organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. beilstein-journals.orgnih.gov Derivatives of proline, a naturally occurring pyrrolidine, are among the most successful organocatalysts developed. nih.gov These catalysts are renowned for their ability to facilitate a wide range of transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions, with high levels of stereocontrol. beilstein-journals.orgnih.gov

The efficacy of pyrrolidine-based catalysts stems from their ability to form key reactive intermediates, such as enamines or iminium ions, which temporarily activate the substrate. The inherent chirality of the catalyst backbone then directs the approach of the reacting partner, leading to the preferential formation of one enantiomer of the product. The structure of this compound serves as a fundamental blueprint for more complex, chiral catalysts where substituents on the pyrrolidine ring are strategically placed to create a sterically controlled environment, thereby enhancing enantioselectivity. beilstein-journals.orgnih.gov

One of the most significant applications of secondary amines like pyrrolidine in catalysis is their reaction with carbonyl compounds to form enamines. makingmolecules.commasterorganicchemistry.com This transformation is a cornerstone of organocatalysis. makingmolecules.com this compound contains both the secondary amine precursor (pyrrolidine) and the ketone, though in synthesis, these are typically separate reactants. The reaction between a ketone and a secondary amine, such as pyrrolidine, proceeds under mild acid catalysis to generate a highly nucleophilic enamine intermediate. masterorganicchemistry.comlibretexts.org

The increased nucleophilicity of the enamine, compared to the corresponding enol or enolate, is due to the strong electron-donating ability of the nitrogen atom. makingmolecules.com This makes enamines excellent partners in reactions with a variety of electrophiles, including alkyl halides (alkylation) and α,β-unsaturated carbonyls (Michael or conjugate addition). makingmolecules.commasterorganicchemistry.com The entire process, from enamine formation to subsequent reaction and hydrolysis back to the ketone, constitutes a catalytic cycle that enables the α-functionalization of carbonyl compounds. makingmolecules.com

Table 1: Mechanism of Enamine Formation

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The secondary amine (pyrrolidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine. libretexts.org |

| 3. Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org |

| 4. Elimination of Water | The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged iminium ion. libretexts.orglibretexts.org |

| 5. Deprotonation | A base removes a proton from the α-carbon (the carbon adjacent to the C=N bond), leading to the formation of the neutral enamine and regenerating the acid catalyst. libretexts.org |

Intermediates in the Synthesis of Complex Molecules

The combination of a reactive ketone and a stable heterocyclic amine makes this compound and related structures valuable building blocks for constructing more elaborate molecules, including those with significant biological activity.

The pyrrolidine ring is a highly prevalent scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. nih.govresearchgate.netfrontiersin.org Its inclusion in a drug candidate can improve physicochemical properties such as solubility and offers a three-dimensional structure that can enhance binding to biological targets. nih.govnih.gov

Compounds structurally similar to this compound are key intermediates in the synthesis of various pharmaceuticals. For instance, substituted pyrrolidone butanamides have been developed as potent antiepileptic agents, with levetiracetam (B1674943) being a prominent example. acs.org The synthesis of such molecules often involves the modification of both the pyrrolidine ring and the butanone side chain. The ketone functionality in this compound can be readily transformed into other functional groups or used as a handle for carbon-carbon bond formation, while the pyrrolidine nitrogen can be quaternized or used to direct further reactions, making this compound a versatile precursor for a library of potential drug candidates. acs.orgnih.gov

Table 2: Examples of Marketed Drugs Featuring the Pyrrolidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Captopril | Antihypertensive (ACE Inhibitor) nih.gov |

| Aniracetam | Nootropic (Anti-Alzheimer) nih.gov |

| Clindamycin | Antibacterial nih.gov |

| Daridorexant | Insomnia Treatment frontiersin.orgnih.gov |

| Pacritinib | Anticancer (JAK-2 Inhibitor) frontiersin.orgnih.gov |

| Rolipram | Antidepressant nih.gov |

Many biologically active natural products, particularly alkaloids, feature the pyrrolidine ring as a core structural element. florajournal.comnih.gov Alkaloids are a diverse class of naturally occurring compounds known for their significant physiological effects. florajournal.com The structure of this compound provides a synthetically useful starting point for the hypothetical construction of such complex natural products.

A hypothetical synthetic strategy could involve using the ketone functionality for chain elongation or ring formation via reactions like the Wittig reaction or aldol condensation. The resulting structure could then undergo intramolecular cyclization involving the pyrrolidine nitrogen to form bicyclic alkaloid skeletons like those found in pyrrolizidine (B1209537) or indolizidine alkaloids. This approach leverages the compound as a bifunctional building block, where both the ketone and the amine play crucial roles in assembling the final complex architecture. semanticscholar.org

Integration into Novel Material Systems (Hypothetical)

The distinct chemical properties of the ketone and tertiary amine functional groups in this compound present hypothetical opportunities for its use as a monomer or functionalizing agent in materials science.

The ketone group can be a site for polymerization or for grafting the molecule onto existing polymer backbones using techniques like oxime ligation. nih.gov This could yield polymers with pendant pyrrolidine units. The tertiary amine of the pyrrolidine ring could impart specific properties to the resulting material. chemhume.co.uk For example, these amine sites could act as basic centers, making the material pH-responsive. They could also serve as ligands for chelating metal ions, suggesting potential applications in creating materials for heavy metal remediation or as polymer-supported catalysts. polysciences.com Furthermore, the incorporation of such polar functional groups could be used to tune the surface properties of materials, enhancing adhesion or altering their interaction with biological systems. chemrxiv.org

Polymer Chemistry Applications

No research data was found regarding the application of this compound in polymer chemistry.

Supramolecular Assembly

No research data was found regarding the application of this compound in supramolecular assembly.

Future Research Directions and Translational Perspectives

Development of Targeted Therapeutic Agents Based on the Scaffold

The pyrrolidine (B122466) scaffold is a versatile foundation for designing novel therapeutic agents due to its unique structural properties. nih.gov Its non-planar, puckered nature allows for three-dimensional exploration of pharmacophore space, which is crucial for specific interactions with biological targets. nih.gov The development of targeted agents from this scaffold involves modifying its structure to enhance affinity and selectivity for specific enzymes, receptors, or transporters.

Derivatives of the broader pyrrolidin-2-one class have been investigated for a range of therapeutic applications, including anticancer, antibacterial, and nootropic effects. For instance, N-substituted pyrrolidin-2-ones like piracetam (B1677957) are known nootropic drugs. Research has also shown that certain pyrrolidine-2-one analogues exhibit significant anticancer activity.

Future efforts will likely focus on creating libraries of 4-(Pyrrolidin-1-yl)butan-2-one derivatives and screening them against various disease targets. A key strategy is the functionalization of the pyrrolidine ring and the butanone side chain to optimize interactions with the target's binding site. This could lead to the development of highly selective inhibitors or modulators for conditions ranging from neurodegenerative diseases to infectious agents.

Table 1: Examples of Bioactive Pyrrolidine Derivatives and their Therapeutic Potential

| Compound Class | Therapeutic Area | Reported Activity |

|---|---|---|

| Polyhydroxylated Pyrrolidines | Antidiabetic, Anticancer | Inhibition of α-glucosidase and aldose reductase. nih.gov |

| Pyrrolidine-2,5-diones | Anticonvulsant | Effective in MES and 6 Hz seizure models. nih.gov |

| Spiro[pyrrolidine-3,3-oxindoles] | Anticancer | Inhibition of HDAC2 and PHB2. nih.gov |

| N-substituted Pyrrolidin-2-ones | Nootropic | Cognitive enhancement (e.g., Piracetam). |

Exploration of Novel Biological Targets

While the pyrrolidine scaffold is present in drugs with known mechanisms, a significant area of future research is the identification of novel biological targets for compounds like this compound. The diverse biological activities reported for pyrrolidine derivatives suggest that they may interact with a wide range of proteins and cellular pathways. nih.gov

For example, some pyrrolidine derivatives have shown potential as inhibitors of DNA gyrase and topoisomerase IV, which are crucial targets for antibacterial agents. nih.gov Others have been identified as antagonists for chemokine receptors like CXCR4, which plays a role in cancer metastasis. nih.gov

Modern chemical biology techniques, such as chemical proteomics and activity-based protein profiling, can be employed to identify the direct cellular targets of novel pyrrolidine compounds. By understanding these interactions, researchers can uncover new therapeutic opportunities and elucidate the mechanisms of action for this class of molecules. This exploration could reveal previously unappreciated roles for these compounds in treating a variety of diseases.

Advancements in Stereoselective Synthesis for Enhanced Efficacy

The stereochemistry of the pyrrolidine ring is a critical determinant of its biological activity. nih.gov The spatial orientation of substituents can dramatically influence how a molecule binds to its target. nih.gov Therefore, advancements in stereoselective synthesis are paramount for developing more potent and selective drugs based on the this compound scaffold.

Current methods for synthesizing chiral pyrrolidine derivatives often rely on starting materials that already contain a chiral pyrrolidine ring, such as proline or 4-hydroxyproline. mdpi.com However, newer approaches focus on the stereoselective cyclization of acyclic precursors. mdpi.com

One promising strategy involves the use of 1,3-dipolar cycloadditions between azomethine ylides and alkenes to create densely functionalized pyrrolidines with high diastereoselectivity. nih.gov The use of chiral catalysts and auxiliaries in these reactions allows for the precise control of the stereochemical outcome. nih.gov Future research in this area will likely focus on developing more efficient and versatile catalytic systems to access a wider range of stereochemically pure pyrrolidine derivatives for biological evaluation.

Table 2: Key Strategies in Stereoselective Synthesis of Pyrrolidines